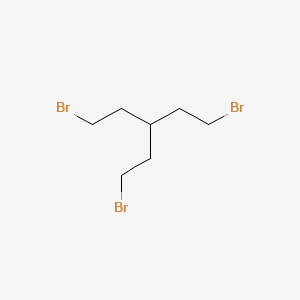
Pentane, 1,5-dibromo-3-(2-bromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is an organic compound with the molecular formula C7H13Br3. It is a brominated derivative of pentane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-dibromo-3-(2-bromoethyl)- typically involves the bromination of pentane derivatives. One common method is the radical bromination of 1,5-hexadiene, followed by the addition of bromine to the double bonds under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is optimized for large-scale production. The use of bromine in excess and maintaining a controlled temperature are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,5-dibromo-3-(2-bromoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of brominated compounds with potential biological activity.
Material Science: As a precursor for the synthesis of brominated polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentane, 1,5-dibromo-3-(2-bromoethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, elimination, or reduction reactions by providing a pathway for the transformation of the compound. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromopentane: A simpler brominated pentane derivative with two bromine atoms.
1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound with a different core structure.
2-Bromopentane: A monobrominated pentane derivative.
Uniqueness
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is unique due to the presence of three bromine atoms, which provides it with distinct reactivity and potential for multiple functionalizations. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
53378-77-1 |
|---|---|
Molecular Formula |
C7H13Br3 |
Molecular Weight |
336.89 g/mol |
IUPAC Name |
1,5-dibromo-3-(2-bromoethyl)pentane |
InChI |
InChI=1S/C7H13Br3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6H2 |
InChI Key |
MZFVEENPTCOWBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















